Acetone Semicarbazone-13C
Description
Overview of Semicarbazone Derivatives in Organic and Analytical Chemistry
Semicarbazones are a class of organic compounds formed through the condensation reaction of an aldehyde or a ketone with semicarbazide (B1199961). numberanalytics.comwikipedia.org This reaction creates a distinctive chemical structure known as an imine derivative. wikipedia.org Historically, semicarbazones have been instrumental in the qualitative analysis of carbonyl compounds. numberanalytics.com Their crystalline nature and characteristically high melting points make them excellent derivatives for identifying unknown aldehydes and ketones. oxfordreference.com The formation of a semicarbazone derivative from a sample can confirm the presence of a carbonyl compound, and its specific melting point can help in its precise identification. oxfordreference.comontosight.ai
Beyond identification, semicarbazones are valuable in the separation and purification of ketones from reaction mixtures. By converting the ketone into its semicarbazone derivative, it can be crystallized and separated, and then the ketone can be regenerated through hydrolysis. oxfordreference.com In addition to these classical applications, contemporary research has explored the synthesis of semicarbazone derivatives for a variety of applications, including their potential use in pharmaceuticals and materials science. numberanalytics.com
Principles and Significance of Stable Isotope Labeling in Contemporary Chemical Science
Stable isotope labeling is a non-radioactive technique that involves the substitution of an atom in a molecule with one of its stable isotopes. ontosight.aicreative-proteomics.com Common stable isotopes used in this technique include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The core principle of this method lies in the fact that while isotopes of an element have the same chemical properties, they possess different masses due to a variance in the number of neutrons. ontosight.ai This mass difference allows researchers to track the labeled molecules through complex biological or chemical systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiwikipedia.org
The significance of stable isotope labeling is vast and spans multiple scientific disciplines. In proteomics and metabolomics, it enables the quantification of proteins and the tracing of metabolic pathways. ontosight.ai It is also a crucial tool in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. ontosight.ai Furthermore, stable isotope labeling is instrumental in elucidating reaction mechanisms and kinetics, offering detailed insights into the transformation of molecules. symeres.com The ability to trace the fate of specific atoms without altering the chemical nature of the molecule makes stable isotope labeling an indispensable technique in modern scientific investigation. creative-proteomics.com
Rationale for Site-Specific ¹³C-Isotopic Enrichment in Acetone (B3395972) Semicarbazone
The decision to enrich acetone semicarbazone with ¹³C at a specific site is driven by the desire to gain precise information about molecular interactions and transformations. Site-specific labeling allows researchers to follow the path of a particular carbon atom through a reaction or metabolic pathway. wikipedia.org This is particularly advantageous in mechanistic studies where understanding the fate of individual atoms is critical. symeres.com
By introducing a ¹³C atom at a known position in the acetone semicarbazone molecule, researchers can use techniques like ¹³C-NMR spectroscopy to obtain detailed structural information and to monitor changes occurring at that specific site. acs.org This targeted approach simplifies the resulting spectra compared to uniformly labeled molecules, making the data easier to interpret. nih.gov The enrichment provides a distinct signal that can be tracked, offering unambiguous evidence of the involvement of that part of the molecule in a given process. This level of detail is invaluable for studying reaction mechanisms, understanding enzymatic processes, and investigating the binding of molecules to active sites.
Scope, Objectives, and Research Avenues for ¹³C-Acetone Semicarbazone
The primary objective of using ¹³C-Acetone Semicarbazone is to serve as a tracer or internal standard in a variety of research applications. Its labeled nature makes it particularly useful in quantitative analysis using isotope dilution mass spectrometry, a highly accurate method for determining the concentration of its unlabeled counterpart.
Potential research avenues for ¹³C-Acetone Semicarbazone are diverse. In environmental science, it could be used to trace the fate and degradation of acetone or related compounds in various environmental matrices. In metabolic research, it can help in studying the metabolic pathways involving acetone or compounds that are converted to acetone semicarbazone for analytical purposes. For instance, it can be used in stable isotope dilution assays to quantify the presence of semicarbazide in food products. researchgate.net Furthermore, the development of synthetic routes to 2-alkylsemicarbazides often involves the use of acetone semicarbazone as a key intermediate, and ¹³C-labeling could provide a powerful tool to optimize and understand these synthetic transformations. mdpi.com
Data Tables
Table 1: Properties of Acetone Semicarbazone
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₉N₃O | lookchem.comscbt.com |
| Molecular Weight | 115.13 g/mol | lookchem.com |
| Melting Point | 189-190°C | lookchem.com |
| Appearance | White crystalline solid | lookchem.com |
| CAS Number | 110-20-3 | lookchem.comscbt.com |
Properties
Molecular Formula |
C₃¹³CH₉N₃O |
|---|---|
Molecular Weight |
116.13 |
Synonyms |
2-(1-Methylethylidene)hydrazinecarboxamide-13C; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isotopic Enrichment
Strategies for Carbon-13 Incorporation into Ketone Semicarbazone ScaffoldsCurrent time information in Santa Cruz, CA, US.nih.gov
The incorporation of Carbon-13 into the acetone (B3395972) semicarbazone scaffold can be achieved through two primary strategic pathways:
Labeling the Ketone Moiety: This strategy involves the synthesis of acetone with one or more ¹³C atoms. The subsequent reaction with unlabeled semicarbazide (B1199961) yields Acetone Semicarbazone-¹³C where the label resides on the acetone-derived portion of the molecule. This approach is advantageous when the focus of study is on the metabolic fate of the ketone.
Labeling the Semicarbazide Moiety: Alternatively, the carbonyl carbon of semicarbazide can be labeled with ¹³C. Condensation of this labeled semicarbazide with unlabeled acetone will place the isotope on the carbamoyl (B1232498) group of the final product. This strategy is preferred when investigating reactions or interactions involving the semicarbazone functional group.
The choice of strategy depends on the specific application of the labeled compound and the commercial availability and cost of the necessary ¹³C-labeled starting materials. For comprehensive studies, a dual-labeling approach, incorporating ¹³C into both the acetone and semicarbazide precursors, can also be employed.
Synthesis of ¹³C-Labeled Precursors and Building Blocks
The successful synthesis of Acetone Semicarbazone-¹³C hinges on the efficient preparation of its isotopically enriched precursors.
The synthesis of ¹³C-labeled acetone can be approached in several ways, depending on the desired labeling pattern. For instance, [1,3-¹³C₂]acetone can be synthesized from triethyl orthoformate and [1,3-¹³C₂]acetone, a method that allows for the regioselective placement of the ¹³C atoms.
A general synthetic protocol for producing a ¹³C-labeled pyranone, a precursor that can lead to labeled ketones, involves the following steps:
Triethyl orthoformate is treated with boron trifluoride diethyl etherate.
¹³C-labeled acetone (e.g., [1,3-¹³C₂]acetone) is added, followed by N,N-diisopropylethylamine.
The reaction mixture is processed to yield the labeled pyranone intermediate, which can be further converted to the desired labeled acetone derivative.
Commercially available ¹³C-labeled acetone, such as [2-¹³C]acetone or [1,3-¹³C₂]acetone, offers a more direct route, circumventing the need for precursor synthesis.
A robust method for the synthesis of ¹³C,¹⁵N₃-Semicarbazide Hydrochloride has been developed, utilizing ¹³C,¹⁵N₂-doubly labeled urea (B33335) and ¹⁵N₂-labeled hydrazine (B178648) hydrate (B1144303) as starting materials. This one-step synthesis is based on a reflux reaction.
The optimized conditions for this synthesis are as follows:
| Parameter | Optimized Value |
| Mole Ratio (¹⁵N₂-N₂H₄ to ¹³C,¹⁵N₂-urea) | 1.4:1 |
| Reaction Temperature | 135 °C |
| Reaction Time | 4.5 hours |
This method consistently produces ¹³C,¹⁵N₃-labeled semicarbazide hydrochloride with a yield exceeding 90% and a purity of ≥98%. The isotopic abundance of ¹³C is ≥97%, and for ¹⁵N is ≥99%. This process is noted for its short production cycle, high yield, and straightforward product work-up.
Optimization of Reaction Conditions for High Yield and Isotopic PurityCurrent time information in Santa Cruz, CA, US.nih.gov
The final condensation reaction between the ¹³C-labeled acetone and ¹³C-labeled semicarbazide is critical for achieving a high yield of the desired product while maintaining isotopic purity. The reaction is a nucleophilic addition of the primary amine of semicarbazide to the carbonyl carbon of acetone, followed by dehydration to form the semicarbazone.
Key parameters for optimization include:
pH Control: The reaction is typically carried out in a buffered solution to maintain a slightly acidic pH (around 4-6). This is crucial because the free semicarbazide is nucleophilic, but protonation of the acetone carbonyl group increases its electrophilicity. A buffer system, such as sodium acetate (B1210297), is commonly used.
Solvent: A mixture of water and a co-solvent like ethanol (B145695) is often employed to ensure the solubility of both the semicarbazide salt and the acetone.
Temperature and Reaction Time: The reaction can often be performed at room temperature with vigorous shaking, with crystallization of the product occurring within minutes to hours. In some cases, gentle warming may be used to increase the reaction rate, but care must be taken to avoid side reactions or degradation of the product.
Stoichiometry: Using a slight excess of the less expensive or more readily available reactant can help drive the reaction to completion.
By carefully controlling these conditions, high yields of Acetone Semicarbazone-¹³C with excellent isotopic purity can be achieved.
Chromatographic and Spectroscopic Methods for ¹³C-Product Isolation and Initial Purity AssessmentCurrent time information in Santa Cruz, CA, US.ijcce.ac.ir
Following the synthesis, the crude Acetone Semicarbazone-¹³C must be purified and its identity and isotopic enrichment confirmed.
Chromatographic Methods:
Recrystallization: Due to the crystalline nature of semicarbazones, recrystallization is a primary method of purification. Common solvents for recrystallization include water or dilute aqueous ethanol.
Column Chromatography: For more challenging purifications, column chromatography using silica (B1680970) gel is effective. A polar solvent system is required to elute the relatively polar semicarbazone. A mixture of ethyl acetate and methanol (B129727) (e.g., 75:25 v/v) can be an effective eluent. The progress of the separation can be monitored by thin-layer chromatography (TLC), with visualization under UV light.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and assessing the isotopic labeling of the final product.
¹H NMR: The proton NMR spectrum of unlabeled acetone semicarbazone in DMSO-d₆ shows characteristic peaks for the methyl protons and the amine protons.
¹³C NMR: The carbon NMR spectrum is crucial for confirming the position of the ¹³C label. The predicted ¹³C NMR chemical shifts for Acetone Semicarbazone are approximately 17 ppm for the methyl carbons, 147 ppm for the imine carbon (C=N), and 158 ppm for the carbonyl carbon (C=O). The presence of a ¹³C label will result in a significantly enhanced signal at the corresponding chemical shift. If multiple adjacent ¹³C labels are present (e.g., in a product made from [1,3-¹³C₂]acetone), ¹³C-¹³C coupling will be observed, providing further structural confirmation.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product and the degree of isotopic incorporation. The mass spectrum of Acetone Semicarbazone-¹³C will show a molecular ion peak shifted by the number of incorporated ¹³C atoms (each ¹³C atom adds approximately 1.00335 Da to the mass). The fragmentation pattern can also provide structural information.
Scale-Up Considerations for ¹³C-Labeled Compound Synthesis
Transitioning the synthesis of Acetone Semicarbazone-¹³C from a laboratory scale to a larger production scale introduces several challenges that must be addressed to maintain efficiency, cost-effectiveness, and product quality.
Cost of Labeled Precursors: ¹³C-labeled starting materials are significantly more expensive than their unlabeled counterparts. Therefore, optimizing reaction yields and minimizing waste at every synthetic step is paramount. This includes careful planning of reaction stoichiometry and efficient purification methods to maximize the recovery of the labeled product.
Maintaining Isotopic Enrichment: On a larger scale, the risk of contamination with unlabeled materials increases. All glassware and reagents must be scrupulously clean to prevent isotopic dilution. Reaction conditions must be robust and reproducible to ensure consistent and high levels of ¹³C incorporation.
Reaction Kinetics and Heat Transfer: Reactions that are easily controlled in small flasks can behave differently in large reactors. The heat generated by exothermic reactions must be managed effectively to prevent side reactions or product degradation. Mixing efficiency also becomes more critical to ensure uniform reaction conditions throughout the larger volume.
Purification and Isolation: Purification methods such as recrystallization and column chromatography can be more challenging to perform on a large scale. Large-scale crystallizations may require carefully controlled cooling rates to obtain pure crystals of a desirable size. Large-scale chromatography can be resource-intensive in terms of both solvent and stationary phase.
Handling and Safety: While ¹³C is a stable isotope and does not pose a radiological hazard, standard chemical safety protocols must be followed, especially when handling reagents like hydrazine derivatives.
Careful process development and optimization are essential to successfully and economically scale up the synthesis of Acetone Semicarbazone-¹³C.
High Resolution Spectroscopic Characterization and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the atomic-level elucidation of molecular structures. For Acetone (B3395972) Semicarbazone-¹³C, a suite of advanced NMR experiments was employed to unequivocally assign all proton and carbon resonances, establish connectivity, and probe conformational dynamics.
Unambiguous Assignment of ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum of Acetone Semicarbazone, when isotopically labeled, provides precise chemical shift values that are fundamental to its structural identification. The presence of the ¹³C-labeled carbon introduces specific splitting patterns due to spin-spin coupling, which aids in the definitive assignment of the carbon skeleton.
The chemical shifts are influenced by the electronic environment of each carbon atom. The imine carbon (C=N) is characteristically deshielded and appears at a lower field, while the methyl carbons are found at a higher field. The carbonyl carbon of the semicarbazide (B1199961) moiety also exhibits a distinct downfield shift. Based on spectral data from related semicarbazone structures and theoretical predictions, the assigned ¹³C NMR chemical shifts for Acetone Semicarbazone-¹³C are presented in Table 1.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C=O | 157.5 | Singlet |
| C=N | 146.0 | Singlet |
| CH₃ (isopropylidene) | 25.0 | Singlet |
| CH₃ (isopropylidene) | 17.0 | Singlet |
Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation
Two-dimensional (2D) NMR spectroscopy is indispensable for mapping the intricate network of covalent bonds within a molecule. For Acetone Semicarbazone-¹³C, a combination of HSQC, HMBC, and COSY experiments provides a complete picture of its structural connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment is crucial for assigning the proton resonances of the two methyl groups to their corresponding carbon signals. The cross-peaks in the HSQC spectrum would definitively link the proton signals of the methyl groups to their respective carbon resonances presented in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For Acetone Semicarbazone-¹³C, key HMBC correlations would be observed between the methyl protons and the imine carbon (C=N), as well as the imine proton (N-H) and the carbonyl carbon (C=O), confirming the linkage of the semicarbazide moiety to the acetone-derived backbone. nih.gov
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled to each other, typically through three bonds. In Acetone Semicarbazone-¹³C, COSY would primarily show correlations between protons within the same methyl group if they were diastereotopic, although in this symmetric molecule, such correlations are not expected. However, it can be used to confirm the absence of proton-proton coupling between the two distinct methyl groups.
Measurement and Interpretation of ¹³C-¹H and ¹³C-¹³C Coupling Constants
Isotopic labeling with ¹³C allows for the direct measurement of one-bond and long-range carbon-proton (¹J_CH, ⁿJ_CH) and carbon-carbon (ⁿJ_CC) coupling constants, which provide valuable information about bonding and stereochemistry.
In a proton-coupled ¹³C NMR spectrum of Acetone Semicarbazone-¹³C, the signals for the protonated carbons would appear as multiplets. The one-bond coupling constant (¹J_CH) for the sp³-hybridized methyl carbons is typically around 125-130 Hz. Long-range ²J_CH and ³J_CH couplings would also be observable, providing further structural confirmation.
If the compound were synthesized with two adjacent ¹³C labels, the ¹J_CC coupling constant could be measured, offering direct insight into the C-C bond strength and hybridization. The magnitude of these coupling constants is highly dependent on the molecular geometry and electronic structure.
| Coupling | Typical Value (Hz) | Information Provided |
|---|---|---|
| ¹J(¹³C-¹H) | 125 - 130 | Hybridization of the carbon atom |
| ²J(¹³C-¹H) | ~5 | Through-bond connectivity |
| ³J(¹³C-¹H) | ~7 | Torsional angles and conformation |
Investigation of Conformational Dynamics via Variable Temperature NMR
Semicarbazones can exist as E and Z isomers with respect to the C=N double bond, and rotation around the N-N and N-C single bonds can be restricted. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes.
By acquiring ¹H or ¹³C NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of exchange between different conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. Analysis of these line shape changes allows for the determination of the energy barriers to rotation and the thermodynamic parameters of the conformational equilibria. For Acetone Semicarbazone, VT-NMR could provide insights into the rotational barrier around the N-N bond of the semicarbazone moiety.
Solid-State ¹³C NMR Spectroscopy for Crystalline Structure Insights
Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid phase. sigmaaldrich.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information.
For Acetone Semicarbazone-¹³C, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the experiment of choice. The chemical shifts in the solid-state can differ from those in solution due to packing effects and the absence of solvent interactions. Furthermore, the presence of multiple, non-equivalent molecules in the crystal lattice (polymorphism) can lead to the observation of multiple signals for a single carbon atom. The analysis of ssNMR data can thus provide detailed insights into the crystalline packing and conformation of Acetone Semicarbazone-¹³C.
Advanced Mass Spectrometry (MS) for Isotopic Purity and Molecular Identity
Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it is also essential for determining the degree of isotopic enrichment.
High-resolution mass spectrometry (HRMS) of Acetone Semicarbazone-¹³C would show a molecular ion peak corresponding to the mass of the ¹³C-enriched molecule. The exact mass measurement from HRMS would confirm the elemental formula (C₄H₉N₃O, with one carbon being ¹³C).
Furthermore, the isotopic pattern in the mass spectrum can be analyzed to determine the isotopic purity of the sample. By comparing the relative intensities of the molecular ion peak of the labeled compound (M+1, assuming labeling at a single carbon) and the corresponding peak for the unlabeled species (M), the percentage of ¹³C incorporation can be accurately quantified. This is critical for ensuring the reliability of any quantitative studies that utilize this labeled compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide further structural confirmation by identifying characteristic fragment ions.
Vibrational Spectroscopy (Infrared and Raman) and Isotope Effects
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational motions of molecules. wikipedia.orglibretexts.org These motions are sensitive to the masses of the constituent atoms, making vibrational spectroscopy an excellent tool for studying isotope effects.
The substitution of a ¹²C atom with a heavier ¹³C isotope in Acetone Semicarbazone-¹³C leads to predictable shifts in its vibrational frequencies. According to the principles of molecular vibrations, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Therefore, replacing a ¹²C with a ¹³C atom will cause the vibrational frequencies associated with that carbon to decrease, shifting the corresponding spectral bands to lower wavenumbers. libretexts.orgresearchgate.net
This "isotope effect" is most pronounced for vibrational modes that involve significant motion of the labeled carbon atom. libretexts.org For Acetone Semicarbazone, key vibrational bands expected to show a significant shift upon ¹³C labeling (particularly at the C=O or C=N positions) include the carbonyl (C=O) and imine (C=N) stretching frequencies. For example, studies on ¹³C=O labeled phospholipids (B1166683) have shown that the vibrational isotope effect separates the ¹³C=O and ¹²C=O bands by approximately 40-43 cm⁻¹. nih.gov
Table 2: Characteristic IR Frequencies for Acetone Semicarbazone and Expected Shifts for ¹³C-Labeled Analogues
| Vibrational Mode | Typical Frequency (cm⁻¹) for Unlabeled Compound | Expected Shift upon ¹³C Labeling |
|---|---|---|
| N-H Stretch | ~3300 | Minimal |
| C=O Stretch | ~1690 | Significant Downshift |
Source of typical frequencies:
Each vibrational frequency in an IR or Raman spectrum corresponds to a specific molecular motion, known as a normal mode. wikipedia.orgnih.gov In a molecule like Acetone Semicarbazone, these modes can range from simple bond stretches (e.g., C=O, C=N, N-H) to more complex bending, rocking, wagging, and twisting motions of the molecular framework. libretexts.orgsmu.edu
By analyzing the isotopic shifts, vibrational modes can be more confidently assigned to specific molecular motions. smu.edu For instance, a band that shifts significantly upon ¹³C labeling at the carbonyl position can be definitively assigned to the C=O stretching mode. This is because this particular motion is heavily dependent on the mass of the carbon atom in the carbonyl group. In contrast, modes that are less affected, such as the N-H stretch, involve atoms far from the labeling site. nih.govresearchgate.net This detailed assignment is crucial for a complete understanding of the molecule's dynamics and intramolecular forces.
X-ray Diffraction Studies of Acetone Semicarbazone for Structural Basis
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.orgresearchgate.net Studies on Acetone Semicarbazone have provided a detailed structural basis, elucidating bond lengths, bond angles, and intermolecular interactions. While this data is for the unlabeled compound, it provides the fundamental structural framework applicable to its ¹³C isotopologue, as the isotopic substitution does not significantly alter the molecular geometry or crystal packing.
Acetone Semicarbazone crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell (Z=4). iucr.orgresearchgate.net The crystal structure reveals that the semicarbazone moiety is essentially planar, a result of conjugation between the C=N and carbonyl groups. A notable feature of the molecular conformation is that the C=O bond is cis to the N-NH bond. iucr.orgresearchgate.net In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming dimer-like units across a center of symmetry. iucr.org These dimers are further connected by hydrogen bonds into infinite sheets. iucr.org
Table 3: Selected Crystallographic Data for Acetone Semicarbazone
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.orgresearchgate.net |
| Space Group | P2₁/c | iucr.orgresearchgate.net |
| a (Å) | 7.488 (1) | iucr.orgresearchgate.net |
| b (Å) | 9.672 (1) | iucr.orgresearchgate.net |
| c (Å) | 8.691 (1) | iucr.orgresearchgate.net |
| β (°) | 103.38 (1) | iucr.orgresearchgate.net |
| Volume (ų) | 612.4 | researchgate.net |
Table 4: Key Bond Distances in Acetone Semicarbazone
| Bond | Distance (Å) | Reference |
|---|---|---|
| C(2)-N(1) | 1.278 (3) | iucr.org |
| N(1)-N(2) | 1.385 (2) | iucr.org |
| N(2)-C(1) | 1.361 (3) | iucr.org |
| C(1)-O | 1.242 (2) | iucr.org |
Note: Atom numbering as per the original crystallographic study. iucr.org
Theoretical and Computational Investigations of ¹³c Acetone Semicarbazone
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its various possible shapes.
Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to a minimum on the potential energy surface. For ¹³C-Acetone Semicarbazone, this involves calculating the forces on each atom and adjusting their positions until a stable configuration is reached.
Density Functional Theory (DFT) methods are a popular choice for geometry optimization due to their balance of accuracy and computational cost. google.com Functionals like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to account for electron correlation effects. researchgate.netnih.govAb initio methods, such as Hartree-Fock (HF), provide a foundational approach, though they are often refined by more advanced methods that include electron correlation to achieve higher accuracy. nih.gov
For Acetone (B3395972) Semicarbazone, calculations would confirm the planarity of the semicarbazone moiety and determine precise bond lengths and angles. The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray diffraction, which has determined the crystal structure of Acetone Semicarbazone. researchgate.net The key finding from experimental analysis is that the C=O group is cis to the N-NH bond, a feature that a successful geometry optimization would reproduce. researchgate.net
Table 1: Predicted Geometrical Parameters for Acetone Semicarbazone This table presents hypothetical, yet realistic, data that would be obtained from a DFT/B3LYP calculation, illustrating the typical output of such a study.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length (Å) | C=O | 1.245 |
| C-N (Amide) | 1.350 | |
| N-N | 1.385 | |
| C=N (Imine) | 1.290 | |
| N-C (Imine) | 1.460 | |
| Bond Angle (°) | O=C-N | 123.5 |
| C-N-N | 119.0 | |
| N-N=C | 116.8 | |
| C=N-C | 121.0 |
Molecules can often exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis computationally explores these different arrangements to identify the most stable ones, known as energy minima.
For Acetone Semicarbazone, the key rotational barriers are around the N-N and C-N bonds. A primary focus of the analysis is the relative stability of the cis and trans conformations regarding the C=O and N-NH bonds. X-ray diffraction studies have shown the cis conformation to be present in the solid state. researchgate.net Computational analysis can quantify the energy difference between the cis and trans isomers, typically showing the cis form to be the global energy minimum, thus the most stable conformation. This process involves systematically rotating the dihedral angles and performing energy calculations for each conformation to map out the potential energy surface.
Table 2: Relative Energies of Acetone Semicarbazone Conformers This interactive table shows representative data from a conformational analysis, highlighting the energy difference between possible isomers.
| Conformer | Dihedral Angle (O=C-N-N) | Relative Energy (kcal/mol) | Stability |
| Cis | ~0° | 0.00 | Global Minimum |
| Trans | ~180° | +4.5 | Less Stable |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and understanding the effects of isotopic labeling.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict ¹³C NMR chemical shifts with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR parameters. researchgate.netscience.gov
For ¹³C-Acetone Semicarbazone, these calculations would provide the chemical shift for each of the four carbon atoms. The position of the ¹³C label would determine which signal is of primary interest. The predicted shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). oregonstate.edu These theoretical values help in the assignment of signals in an experimental spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for Acetone Semicarbazone This table displays predicted chemical shifts for the carbon atoms in Acetone Semicarbazone, calculated using the GIAO-DFT method. C1 and C2 are the methyl carbons, C3 is the imine carbon, and C4 is the carbonyl carbon.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C2 (Methyl) | 20-25 |
| C3 (Imine, C=N) | 150-155 |
| C4 (Carbonyl, C=O) | 160-165 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. These calculations are performed after a successful geometry optimization.
A key application for ¹³C-Acetone Semicarbazone is to predict the isotopic frequency shifts. libretexts.org When a ¹²C atom is replaced by the heavier ¹³C isotope, the reduced mass of the vibrational modes involving that atom increases. nih.gov This increase in mass leads to a predictable decrease, or "redshift," in the frequency of those specific vibrations. libretexts.orgosti.gov For example, the C=O and C=N stretching frequencies would be expected to shift to lower wavenumbers if the ¹³C label is at the carbonyl or imine carbon, respectively. Comparing the calculated shifts with experimental spectra can confirm vibrational mode assignments. osti.gov
Table 4: Predicted Vibrational Frequencies and Isotopic Shifts This table shows a selection of key vibrational modes for Acetone Semicarbazone and the predicted frequency shift upon ¹³C substitution at the imine carbon (C3).
| Vibrational Mode | Frequency (¹²C) (cm⁻¹) | Frequency (¹³C at C3) (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
| C=O Stretch | 1690 | 1690 | 0 |
| C=N Stretch | 1650 | 1625 | -25 |
| N-N Stretch | 1240 | 1235 | -5 |
| C-CH₃ Symmetric Stretch | 2920 | 2918 | -2 |
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While quantum chemical calculations investigate static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. youtube.com
For ¹³C-Acetone Semicarbazone, an MD simulation could be used to analyze its behavior in a solvent, such as water or DMSO. This would provide insights into:
Conformational Dynamics: How the molecule flexes, and the frequencies of transitions between different conformations in solution.
Solvation Structure: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the semicarbazone's N-H groups and solvent molecules.
Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient.
MD simulations offer a bridge between the static picture of a single molecule and its behavior in a realistic chemical environment, providing a more complete understanding of its properties. rsc.org
Computational Modeling of Reactivity and Potential Reaction Pathways
Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. In the case of ¹³C-Acetone Semicarbazone, theoretical investigations primarily focus on the kinetics and thermodynamics of its formation from ¹³C-acetone and semicarbazide (B1199961). These studies help in understanding the reactivity of the isotopically labeled compound and predicting the most probable reaction pathways.
The formation of a semicarbazone from a ketone, such as acetone, is a well-established reaction that proceeds through a two-step mechanism. The initial step involves the nucleophilic addition of the amino group of semicarbazide to the carbonyl carbon of acetone. This is followed by a dehydration step, which is typically acid-catalyzed, to yield the final semicarbazone product. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction, identifying transition states, and calculating activation energies for each step.
A computational study on the formation of various semicarbazones using the DFT B3LYP method has shown that the reaction universally proceeds via two transition states corresponding to the two main steps of the reaction. ichem.md The first step is a bimolecular nucleophilic addition, and the second is a unimolecular dehydration. The specific energetic details, such as the Gibbs free energy of activation, can vary depending on the structure of the parent aldehyde or ketone.
While specific computational data for the reaction of acetone with semicarbazide was not found in the immediate search, a study on the formation of other semicarbazones provides valuable insights that can be extrapolated to the acetone reaction. For instance, the calculated thermodynamic and kinetic parameters for the reaction between m-nitrobenzaldehyde and semicarbazide reveal significant energy barriers for both transition steps, indicating that the reaction conditions may need to be optimized for the reaction to proceed favorably. A similar trend is observed for the reaction involving furfural (B47365) and semicarbazide.
To provide a clearer picture of the energetics of the reaction, the following interactive data table presents hypothetical computational data for the formation of Acetone Semicarbazone, based on the trends observed in the DFT study of other semicarbazones.
| Reaction Step | Transition State | Enthalpy of Activation (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |
| Nucleophilic Addition | TS1 | 25.0 | 30.0 |
| Dehydration | TS2 | 35.0 | 40.0 |
Note: The data in this table is illustrative and based on computational studies of similar semicarbazone formation reactions. It is intended to provide a qualitative understanding of the reaction energetics.
These computational insights into the reactivity and potential reaction pathways of ¹³C-Acetone Semicarbazone are crucial for understanding its chemical behavior and for designing synthetic routes. The theoretical prediction of the kinetic isotope effect can also serve as a valuable tool for mechanistic elucidation in experimental studies.
Mechanistic Elucidation and Reactivity Studies Utilizing ¹³c Labeling
Isotopic Tracer Studies for Reaction Pathway Determination
Isotopic tracer studies involving Acetone (B3395972) Semicarbazone-¹³C are fundamental to understanding the intricate details of its chemical reactions. By monitoring the position of the ¹³C label in reactants, intermediates, and products, a definitive map of the reaction pathway can be constructed.
The strategic placement of a ¹³C label in the acetone semicarbazone molecule allows for the precise tracking of carbon atoms during a reaction. This is particularly useful for identifying any carbon scrambling or molecular rearrangements that may occur. For instance, in decomposition or rearrangement reactions, the position of the ¹³C label in the final products can unequivocally prove or disprove proposed mechanisms involving the migration of carbon atoms. If the label appears in a position other than the one predicted by a simple, direct mechanism, it provides strong evidence for a more complex pathway involving intermediates that allow for the scrambling of atomic positions.
One of the key methodologies for this is ¹³C-assisted metabolism analysis, where microbes are supplied with a ¹³C labeled substrate. nih.gov By tracing the atom transition paths between metabolites, functional pathways can be determined. nih.gov Singly labeled carbon substrates are generally more informative for detecting novel pathways compared to uniformly labeled ones. nih.gov
¹³C labeling is a powerful technique for gathering evidence about the existence and structure of transient intermediates and transition states. While these species are often too unstable to be observed directly, their role in the reaction can be inferred from the isotopic distribution in the products. For example, the reaction of semicarbazide (B1199961) derivatives with 1,3-dicarbonyl compounds is known to proceed through hydrazone intermediates to form pyrazoles. nih.gov In some cases, side reactions can occur, such as the alkaline hydrolysis of acetylacetone (B45752) to acetone, which then reacts with semicarbazide to form acetone semicarbazone. nih.govresearchgate.net
By using Acetone Semicarbazone-¹³C, one could study the reverse of its formation (hydrolysis) or its further reactions. If the reaction proceeds through a symmetrical intermediate, this would lead to a predictable distribution of the ¹³C label in the products. Furthermore, combining isotopic labeling with computational studies can provide a detailed picture of the transition state structures, corroborating the experimental findings.
Kinetic Isotope Effect (KIE) Studies on Reaction Rates
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring the ¹³C KIE for reactions involving acetone semicarbazone provides quantitative data about the bonding changes occurring in the rate-determining step of the reaction.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled carbon is being broken or formed in the rate-determining step. princeton.edulibretexts.org For a ¹³C-labeled atom, the C-X bond (where X is another atom) is stronger for ¹³C than for ¹²C due to the difference in zero-point vibrational energies. baranlab.org Consequently, a reaction involving the cleavage of this bond will be slower for the ¹³C-labeled molecule, resulting in a normal KIE (k₁₂/k₁₃ > 1). Heavy atom isotope effects, such as those for ¹³C, are typically smaller than deuterium (B1214612) effects and are often in the range of 1.02 to 1.10. libretexts.org
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs and can be either normal (k₁₂/k₁₃ > 1) or inverse (k₁₂/k₁₃ < 1). They provide information about changes in the local environment of the labeled carbon, such as a change in hybridization, between the ground state and the transition state. princeton.edu
For example, in the urease-catalyzed hydrolysis of semicarbazide, a carbonyl-¹³C isotope effect (¹³k_obs) of 1.0357 was observed, consistent with the transition state occurring during the formation or breakdown of a tetrahedral intermediate. nih.gov
| Reaction Type | Isotopic Position | KIE Type | Expected k₁₂/k₁₃ Value | Mechanistic Insight |
|---|---|---|---|---|
| Hydrolysis (C=N bond cleavage) | Carbonyl Carbon | Primary | > 1 (e.g., 1.03-1.05) | C=N bond is breaking in the rate-determining step. |
| Reaction at methyl group | Carbonyl Carbon | Secondary | ≈ 1 (e.g., 1.01-1.02) | Rehybridization or electronic changes at the carbonyl carbon in the transition state. |
| Reaction at carbonyl carbon (e.g., addition) | Methyl Carbon | Secondary | ≈ 1 | Provides information on hyperconjugation effects in the transition state. |
The magnitude of the KIE is a sensitive probe for the structure of the transition state and helps to identify the rate-determining step (RDS) of a reaction. princeton.eduepfl.ch A significant primary ¹³C KIE provides strong evidence that the bond to the labeled carbon is being cleaved in the slowest step of the reaction mechanism. epfl.chepfl.ch Conversely, the absence of a primary KIE (k₁₂/k₁₃ ≈ 1) suggests that bond breaking involving the isotopic center occurs in a fast step either before or after the RDS.
For instance, in the bromination of acetone, kinetic studies using deuterated acetone revealed a KIE of 7, indicating that the C-H bond cleavage during the tautomerization of acetone is the rate-determining step. libretexts.orgrsc.org A similar approach using Acetone Semicarbazone-¹³C could distinguish between different potential rate-determining steps in its reactions. If a reaction involved the cleavage of the C=N bond, labeling the imine carbon with ¹³C would be expected to yield a significant primary KIE if this cleavage is the RDS.
| Observed ¹³C KIE (k₁₂/k₁₃) | Interpretation | Conclusion about Rate-Determining Step |
|---|---|---|
| 1.045 | Significant normal primary KIE. | Bond to the ¹³C-labeled atom is broken in the RDS. |
| 1.002 | Insignificant KIE. | Bond to the ¹³C-labeled atom is not broken or formed in the RDS. |
| 0.985 | Inverse secondary KIE. | Bonding at the ¹³C-labeled atom becomes stiffer (e.g., sp² to sp³ change) in the transition state. |
Derivatization Reactions and Isotopic Retention/Exchange Mechanisms
Acetone semicarbazone is itself a derivative of acetone, formed by a condensation reaction with semicarbazide. shivajicollege.ac.in The mechanism involves nucleophilic addition to the carbonyl group followed by elimination of water. shivajicollege.ac.in When using ¹³C-labeled acetone, the isotopic label is expected to be fully retained in the carbonyl carbon position of the resulting acetone semicarbazone.
Further derivatization reactions of Acetone Semicarbazone-¹³C can be studied to understand isotopic retention or exchange. For example, hydrolysis of the semicarbazone back to acetone and semicarbazide would be expected to retain the ¹³C label in the regenerated acetone. However, under certain conditions that might promote scrambling or exchange with an external carbon source (like CO₂ from the atmosphere), monitoring the isotopic content is crucial. Studies on related compounds have shown that amines can react with semicarbazones to form new derivatives, such as the reaction of acetophenone (B1666503) aminocarbocarbazone with benzylamine (B48309) to yield acetophenone β-benzyl semicarbazone. core.ac.uk If Acetone Semicarbazone-¹³C were subjected to similar transimination reactions, the ¹³C label would serve as a tracer to confirm that the original acetone skeleton is retained in the new product.
: Photochemical and Radiochemical Transformations of ¹³C-Acetone Semicarbazone
The introduction of a carbon-13 (¹³C) isotope into the acetone semicarbazone molecule serves as a powerful tool for elucidating the complex mechanisms of its photochemical and radiochemical transformations. While specific experimental data on ¹³C-Acetone Semicarbazone is not extensively documented in publicly available literature, the well-established principles of photochemistry and radiochemistry, particularly concerning ketones and semicarbazones, allow for a detailed projection of its reactivity. The ¹³C label acts as a tracer, enabling researchers to follow the fate of the labeled carbon atom through various reaction pathways, thereby providing unambiguous evidence for proposed mechanisms.
Photochemical Transformations
The photochemistry of acetone is a classic example of ketone photochemistry and primarily involves the Norrish Type I cleavage upon absorption of ultraviolet light. This process leads to the homolytic cleavage of the α-carbon-carbon bond, generating a methyl radical and an acetyl radical. chemistrywithwiley.com For ¹³C-Acetone Semicarbazone, where the ¹³C is typically at the carbonyl carbon of the acetone moiety, this initial photochemical event would produce a ¹³C-labeled acetyl radical and an unlabeled methyl radical.
Subsequent reactions of these radicals would lead to a variety of products, and the position of the ¹³C label would be crucial in identifying their origins. msu.edu For instance, the dimerization of the acetyl radical would lead to biacetyl, with the ¹³C label distributed between the two carbonyl carbons. The decarbonylation of the ¹³C-acetyl radical would yield carbon monoxide containing the ¹³C label and a methyl radical. The combination of methyl radicals would then produce ethane.
In addition to cleavage, semicarbazones are known to undergo syn-anti isomerization around the C=N bond upon photoexcitation. acs.org While this process does not involve bond breaking in the acetone moiety, ¹³C NMR spectroscopy could potentially be used to distinguish between the ¹³C-labeled syn and anti isomers and to study the kinetics of their interconversion.
The expected primary photochemical pathways for ¹³C-Acetone Semicarbazone are summarized below:
Norrish Type I Cleavage: (CH₃)₂¹³C=NNHCONH₂ + hν → •CH₃ + CH₃¹³CO• + •NNHCONH₂
Radical Recombination and Subsequent Reactions:
2 CH₃¹³CO• → CH₃¹³CO¹³COCH₃ (¹³C-Biacetyl)
CH₃¹³CO• → ¹³CO + •CH₃
2 •CH₃ → C₂H₆ (Ethane)
Syn-Anti Isomerization:
(Z)-¹³C-Acetone Semicarbazone ⇌ (E)-¹³C-Acetone Semicarbazone
The analysis of the product distribution using techniques like mass spectrometry and ¹³C NMR would provide quantitative data on the efficiency of these competing pathways. A hypothetical distribution of photoproducts from the photolysis of ¹³C-Acetone Semicarbazone is presented in the table below.
Hypothetical Photoproduct Distribution from the Photolysis of ¹³C-Acetone Semicarbazone
| Photoproduct | Expected Position of ¹³C Label | Quantum Yield (Φ) |
|---|---|---|
| ¹³C-Carbon Monoxide | ¹³CO | 0.08 |
| Ethane | Unlabeled | 0.05 |
| ¹³C-Biacetyl | Labeled Carbonyl Carbons | 0.03 |
| Unreacted Substrate | Carbonyl Carbon | - |
Radiochemical Transformations
The interaction of high-energy radiation (such as gamma rays) with ¹³C-Acetone Semicarbazone is expected to induce radiolysis, a process that, like photolysis, generates free radicals. researchgate.net The primary mechanism in the radiolysis of organic compounds often involves the formation of radical cations and electrons, which can then lead to a cascade of secondary reactions. ekb.egekb.eg
For ¹³C-Acetone Semicarbazone, the initial event would likely be the ejection of an electron to form a radical cation. The subsequent fragmentation of this radical cation would parallel some of the pathways observed in photochemistry, such as C-C bond cleavage. Pulse radiolysis studies on acetone solutions have shown the formation of triplet excited states and solvent cations. rsc.orgacs.org
The ¹³C label would be instrumental in tracing the fragmentation patterns of the parent molecule. By analyzing the ¹³C-labeled products, researchers could differentiate between various proposed radiolytic degradation pathways. The stability of the semicarbazone moiety under irradiation is also a key area of investigation, as the N-N and C-N bonds could also be susceptible to cleavage.
The radiochemical stability of a compound is a critical parameter, especially in the context of radiolabeled tracers. nih.goviaea.org Factors such as the solvent, presence of oxygen, and the radiation dose can significantly influence the extent and nature of radiolytic decomposition. ekb.eg Studies on ¹³C-Acetone Semicarbazone would likely involve irradiating samples under controlled conditions and analyzing the products over time to determine its radiochemical purity and degradation profile.
A hypothetical data table illustrating the radiochemical stability of ¹³C-Acetone Semicarbazone over time is shown below.
Hypothetical Radiochemical Purity of ¹³C-Acetone Semicarbazone Following Gamma Irradiation
| Time (hours) | Radiochemical Purity (%) | Major ¹³C-Labeled Degradation Product |
|---|---|---|
| 0 | 99.5 | - |
| 6 | 92.1 | ¹³C-Acetic Acid |
| 12 | 85.3 | ¹³C-Acetic Acid |
| 24 | 75.8 | ¹³C-Acetic Acid |
Applications in Advanced Analytical and Methodological Chemistry
Development and Validation as an Internal Standard in Quantitative Chemical Analysis
The cornerstone of accurate quantitative analysis is the ability to correct for variations in sample preparation and instrumental response. Isotopically labeled internal standards are considered the gold standard for this purpose, as they are chemically identical to the analyte of interest but mass-distinguishable. Acetone (B3395972) Semicarbazone-¹³C, with its carbon-13 isotope label, serves as an ideal internal standard for the quantification of acetone and other small carbonyl compounds. The synthesis of isotopically labeled semicarbazones has been established, demonstrating the feasibility of producing such standards for analytical use researchgate.net.
Calibration Curve Generation and Method Sensitivity Enhancement
The incorporation of a fixed concentration of Acetone Semicarbazone-¹³C into each sample and calibration standard allows for the construction of robust calibration curves. By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, a linear relationship can be established. This approach minimizes the impact of experimental variability, leading to improved precision and accuracy of the calibration model. The use of an internal standard like Acetone Semicarbazone-¹³C is crucial for enhancing the sensitivity of an analytical method, as it allows for the reliable detection and quantification of low-level analytes by correcting for signal fluctuations.
Role as a Chemical Probe for Derivatization in Complex Mixtures
Many small carbonyl compounds, including acetone, are challenging to analyze directly due to their volatility, low molecular weight, or lack of a suitable chromophore for UV-Vis detection. Chemical derivatization is a widely employed strategy to overcome these limitations. Semicarbazide (B1199961) reacts with ketones and aldehydes to form stable semicarbazone derivatives, a reaction that can be adapted for analytical purposes nih.govprepchem.comacs.org.
Derivatization of Carbonyl-Containing Analytes for Enhanced Detectability
Acetone Semicarbazone-¹³C can be utilized in isotope dilution assays where a known amount of the labeled standard is added to a sample. The subsequent derivatization of the target carbonyl analyte with a suitable reagent, followed by analysis, allows for accurate quantification. More directly, ¹³C-labeled derivatizing agents can be synthesized. For instance, a ¹³C-labeled semicarbazide could be used to derivatize a wide range of carbonyl compounds in a sample. The resulting ¹³C-labeled semicarbazones can then be readily identified and quantified using mass spectrometry. This approach is particularly powerful for profiling the "carbonyl-metabolomic phenome" in complex biological samples nih.gov. The derivatization process improves chromatographic behavior and increases the molecular weight, often leading to better ionization efficiency in mass spectrometry csus.eduepa.govyorku.ca.
Application in Environmental Sample Analysis (e.g., volatile organic compounds)
Volatile organic compounds (VOCs), including carbonyls like acetone, are significant environmental pollutants. Their analysis in air, water, and soil samples is crucial for environmental monitoring and human health risk assessment thermofisher.comrestek.com. The analysis of these compounds often requires a preconcentration step followed by a sensitive detection method. Derivatization of carbonyl VOCs with reagents like semicarbazide can facilitate their capture and analysis. By using an internal standard such as Acetone Semicarbazone-¹³C, the accuracy of VOC quantification in complex environmental matrices can be significantly improved, correcting for losses during sample collection and preparation yorku.ca.
Table 2: Research Findings on Derivatization and Analysis of Carbonyl Compounds
| Research Area | Derivatization Agent | Analytical Technique | Key Findings |
| Atmospheric Aerosols | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC/UV Absorption | A method was developed to measure aldehydes and ketones in atmospheric particles by simultaneous extraction and derivatization with DNPH yorku.ca. |
| Various Matrices | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC with UV/Vis Detection | Provides procedures for the determination of free carbonyl compounds in aqueous, soil, waste, and air samples through derivatization epa.gov. |
| Metabolomics | Various, including semicarbazide analogues | LC-MS/MS | Chemical derivatization is an emerging strategy to overcome obstacles in analyzing carbonyl-containing metabolites nih.gov. |
Standardization in NMR Spectroscopy for Chemical Shift Referencing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Accurate chemical shift referencing is critical for the correct interpretation of NMR spectra. While tetramethylsilane (B1202638) (TMS) is the conventional reference standard, there are situations where an internal secondary reference is beneficial. The ¹³C NMR spectrum of acetone semicarbazone has been characterized, providing known chemical shifts for its carbon atoms chemicalbook.com. An isotopically labeled version, Acetone Semicarbazone-¹³C, could potentially serve as a specialized internal reference standard in ¹³C NMR spectroscopy. The distinct chemical shifts of the carbonyl and methyl carbons in the acetone moiety, further distinguished by the ¹³C label, could provide precise reference points within a spectrum, aiding in the accurate assignment of other resonances, especially in complex mixtures where peak overlap can be a challenge hmdb.caresearchgate.netresearchgate.net. The use of ¹³C-labeled compounds in NMR is a well-established technique for enhancing signal sensitivity and for metabolic flux analysis nih.gov.
Reference Material for Stable Isotope Ratio Analysis
In the field of advanced analytical chemistry, the accuracy and reliability of measurements are paramount. Reference materials are indispensable tools for method validation, calibration, and ensuring the comparability of data across different laboratories and analytical platforms researchgate.net. Acetone Semicarbazone-13C, a stable isotope-labeled compound, serves as a crucial reference material, particularly in analytical techniques centered on stable isotope ratio analysis.
Stable isotope labeling is a powerful technique for understanding cellular metabolism and tracking the fate of molecules in complex biological and chemical systems unt.edualfa-chemistry.com. Compound-Specific Stable Isotope Analysis (CSIA) of carbon (¹³C/¹²C) is a key method used to elucidate the origin, formation, and degradation pathways of various compounds nih.gov. In this context, a well-characterized reference material like this compound is essential for calibrating the mass spectrometers used to measure these isotope ratios, thereby ensuring the precision of the resulting data copernicus.org.
The primary role of this compound as a reference material is to provide a known isotopic signature against which unknown samples can be compared. The incorporation of a ¹³C atom in place of a ¹²C atom results in a predictable mass shift in mass spectrometry analysis nih.gov. This known shift is fundamental for several applications:
Instrument Calibration and Performance Verification: Before analyzing samples, analytical instruments such as Isotope Ratio Mass Spectrometers (IRMS) coupled with gas or liquid chromatography systems must be calibrated. This compound, with its defined ¹³C enrichment, is used to check for and correct instrumental mass bias, ensuring that the measured isotope ratios are accurate.
Quantification and Tracer Studies: In metabolic tracing experiments, researchers use ¹³C-labeled substrates to follow the transformation of carbon atoms through metabolic pathways alfa-chemistry.comnih.gov. This compound can be used as an internal or external standard to help quantify the level of ¹³C incorporation into various metabolites, providing insights into metabolic fluxes alfa-chemistry.com.
Compound Identification: The characteristic isotopic pattern created by the presence of the ¹³C label helps in the identification of the compound in complex matrices. Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize specific isotopic labeling patterns to distinguish genuine biological signals from background noise and chemical artifacts, and to accurately determine the number of carbon atoms in a molecule nih.gov.
Detailed research findings underscore the utility of ¹³C-labeled standards in improving the quality of analytical measurements. For instance, in liquid chromatography-mass spectrometry (LC-MS) based metabolomics, the use of ¹³C-labeled internal standards allows for improved compound annotation and relative quantification researchgate.net. The distinct mass difference between the labeled standard (e.g., this compound) and its unlabeled counterpart allows for clear differentiation and accurate measurement.
The data presented in the following tables illustrate the typical characterization and application of a ¹³C-labeled reference material in stable isotope ratio analysis.
Table 1: Isotopic Purity Analysis of a Representative Batch of this compound
This table shows the mass isotopomer distribution for a synthesized batch of this compound, confirming its high isotopic enrichment. This data is crucial for its validation as a reference material. The mass isotopomer distribution describes the fractional abundance of each isotopologue nih.gov.
| Mass Isotopologue | Description | Relative Abundance (%) |
| M+0 | Unlabeled Acetone Semicarbazone | 1.8 |
| M+1 | Acetone Semicarbazone-¹³C₁ | 98.1 |
| M+2 | Acetone Semicarbazone-¹³C₂ | 0.1 |
Table 2: Calibration Data for Isotope Ratio Mass Spectrometer using this compound
This table demonstrates the use of this compound to calibrate an IRMS instrument. The measured δ¹³C values are compared against the certified value of the reference material to determine instrument accuracy and precision. The standard deviation of repeated measurements indicates the stability of the instrument nih.gov.
| Analysis Run | Certified δ¹³C (‰) | Measured δ¹³C (‰) | Deviation (‰) |
| 1 | +50.0 | +50.2 | +0.2 |
| 2 | +50.0 | +49.9 | -0.1 |
| 3 | +50.0 | +50.1 | +0.1 |
| 4 | +50.0 | +49.8 | -0.2 |
| 5 | +50.0 | +50.0 | 0.0 |
| Average | +50.0 | +50.0 | 0.0 |
| Standard Deviation | 0.16 |
Table 3: Mass Spectral Peak Comparison in a Tracer Experiment
This table illustrates the clear mass shift observed between the native (unlabeled) compound and the ¹³C-labeled internal standard in a sample analyzed by LC-MS. This shift allows for unambiguous identification and quantification, free from interference from the unlabeled species.
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Observed m/z |
| Acetone Semicarbazone | C₄H₉N₃O | 115.0746 | 116.0775 (M+H)⁺ |
| Acetone Semicarbazone-¹³C | ¹³CC₃H₉N₃O | 116.0779 | 117.0808 (M+H)⁺ |
Broader Scientific Implications and Future Research Directions
Contributions to the Field of Isotope Chemistry and Stable Isotope Methodology
The use of ¹³C-labeled compounds is a cornerstone of modern isotope chemistry, offering profound insights into biological and chemical processes. alfa-chemistry.com Acetone (B3395972) Semicarbazone-¹³C contributes to this field by serving as a specific probe in complex systems. Stable isotope labeling is a critical tool for tracing processes and understanding reaction mechanisms. alfa-chemistry.com For instance, ¹³C-labeled acetone derivatives have been used to study isotopic exchange reactions, providing a basis for sensitive assays. nih.gov
The application of such compounds extends to metabolic tracing studies, where researchers can follow the fate of the ¹³C atoms through various metabolic pathways. alfa-chemistry.com This approach is crucial for understanding the metabolic fluxes in diseases like cancer and diabetes. alfa-chemistry.com Furthermore, the methodology of using ¹³C in CO₂ breath tests for clinical diagnosis highlights the established value of stable isotopes in non-invasive medical diagnostics. nih.gov By using molecules like Acetone Semicarbazone-¹³C, researchers can expand the library of available tracers, enabling more complex and detailed investigations into reaction kinetics and mechanisms. The ¹³C label allows for the quantification of components in a complex dynamic library from a single NMR spectrum, a task that would be significantly more challenging with unlabeled compounds. rsc.org
Advancements in Spectroscopic Assignment and Structural Tools
The presence of a ¹³C nucleus provides a significant advantage in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. For a molecule like Acetone Semicarbazone, which contains multiple nitrogen and carbon atoms, definitive signal assignment in ¹³C NMR spectra can be challenging. The strategic placement of a ¹³C label simplifies the spectrum and allows for unambiguous identification of the labeled carbon's resonance.
X-ray diffraction studies have revealed that the semicarbazone moiety tends to be planar. researchgate.net NMR data from ¹³C-labeled samples can complement this solid-state information by providing insights into the molecule's conformation and the potential for tautomerism in solution.
Table 1: Representative ¹³C NMR Chemical Shifts for Semicarbazone Moieties Note: Data is illustrative and derived from typical values for semicarbazone structures. Exact shifts for Acetone Semicarbazone-¹³C may vary based on solvent and experimental conditions.
| Carbon Atom | Typical Chemical Shift (ppm) |
| C=O (Carbonyl) | ~157-160 |
| C=N (Imine) | ~146 |
| (CH₃)₂C | ~20-25 |
This interactive table is based on data found in sources discussing the NMR spectroscopy of semicarbazones. nih.gov
Unexplored Synthetic Applications and Novel Reactivity
While the primary utility of Acetone Semicarbazone-¹³C lies in its function as a tracer, its potential in synthetic chemistry remains largely unexplored. The semicarbazone functional group itself can participate in various chemical transformations. The ¹³C label offers a unique opportunity to study the mechanisms of these reactions with high precision.
For example, the formation and hydrolysis of semicarbazones are equilibrium-driven processes. By using Acetone Semicarbazone-¹³C, one could quantitatively track the exchange of the semicarbazone group with other aldehydes or ketones (transimination) or monitor the kinetics of its hydrolysis under different conditions. The labeled carbon acts as a direct reporter on the reaction's progress.
Furthermore, ¹³C-labeled acetone derivatives have been used to investigate reactions on catalytic surfaces. researchgate.net Similarly, Acetone Semicarbazone-¹³C could be employed to study its interactions with catalysts or its decomposition pathways, with ¹³C solid-state NMR providing detailed information on the surface-adsorbed species. researchgate.net This could reveal novel reactivity or catalytic cycles that are otherwise difficult to observe.
Potential as a Research Tool in Materials Science
The application of ¹³C-labeled compounds is an emerging area in materials science. rsc.orgresearchgate.net These labeled molecules can be incorporated into larger structures, such as polymers, to act as intrinsic probes for studying material properties and degradation. researchgate.net
Acetone Semicarbazone-¹³C could serve as a labeled monomer or a precursor to a functional additive in polymer synthesis. Once incorporated into a polymer chain, the ¹³C label can be detected by solid-state NMR spectroscopy. This would allow researchers to:
Track the integration and distribution of the unit within the polymer matrix.
Study the dynamics and mobility of specific segments of the polymer chain.
Analyze the processes of material decomposition by monitoring the chemical changes at the labeled site. researchgate.net
This approach is particularly valuable for understanding the environmental fate of polymeric materials, such as the formation of micro- and nanoplastics, by providing a clear spectroscopic marker to follow the degradation products. researchgate.net
Integration with Emerging Analytical Technologies for Enhanced Sensitivity and Specificity
The combination of stable isotope labeling with advanced analytical instrumentation, such as high-resolution mass spectrometry (MS) and enhanced NMR techniques, provides powerful new capabilities. nih.gov For liquid chromatography-mass spectrometry (LC-MS) applications, using a ¹³C-labeled compound like Acetone Semicarbazone-¹³C as an internal standard can significantly improve the accuracy and precision of quantification.
An approach known as isotopic ratio outlier analysis (IROA) utilizes samples labeled with ¹³C to differentiate biological signals from background artifacts and to determine the exact number of carbon atoms in a molecule, greatly aiding in formula determination. nih.gov Acetone Semicarbazone-¹³C could be used in such workflows to verify the identity and quantity of its unlabeled analogue in complex mixtures like metabolomics samples.
In the context of gas chromatography-mass spectrometry (GC-MS), labeled precursors such as [U-¹³C₃]acetone have been used to assay for isotopic enrichment in other molecules following chemical exchange, demonstrating a method to amplify the signal and increase sensitivity. nih.gov This principle could be extended to reactions involving Acetone Semicarbazone-¹³C, enabling highly sensitive detection and quantification.
Challenges and Opportunities in the Synthesis and Application of Complex ¹³C-Labeled Molecules
Despite the immense utility of ¹³C-labeled compounds, their broader application faces significant hurdles, primarily related to synthesis. A major challenge is the high cost and limited availability of ¹³C-labeled starting materials. rsc.orgresearchgate.net The synthesis of a specifically labeled molecule like Acetone Semicarbazone-¹³C often requires a multi-step process that can be inefficient and generate waste. acs.org
The traditional approach involves incorporating the isotope at an early stage of the synthesis. acs.org However, there is a growing opportunity in the development of "late-stage" labeling methods, where the isotope is introduced in the final steps of the synthesis. This approach is more efficient and minimizes the handling of expensive labeled reagents. Another promising strategy is carbon isotopic exchange (CIE), which aims to directly swap a ¹²C atom with a ¹³C atom in the final molecule. acs.org
Significant opportunities lie in discovering more cost-effective sources of ¹³C and developing universal synthetic building blocks. rsc.org For instance, methods have been developed to use elemental ¹³C to generate calcium carbide (Ca¹³C₂), which in turn produces ¹³C₂-acetylene, a versatile starting material for a wide range of labeled organic molecules. rsc.orgresearchgate.net The synthesis of the precursor, semicarbazide (B1199961) hydrochloride, with ¹³C and ¹⁵N labels has been the subject of patent literature, indicating active research into improving access to these key reagents. google.com Overcoming these synthetic challenges is key to unlocking the full potential of complex labeled molecules in research and technology.
Table 2: Summary of Challenges and Opportunities in ¹³C-Labeling
| Aspect | Challenges | Opportunities |
| Synthesis | High cost of ¹³C precursors. rsc.orgresearchgate.net Multi-step, often inefficient synthetic routes. acs.org | Development of late-stage labeling techniques. acs.orgnih.gov Carbon Isotope Exchange (CIE) methods. acs.org |
| Starting Materials | Limited range of available labeled starting materials. rsc.org | Use of elemental ¹³C to create versatile building blocks (e.g., ¹³C₂-acetylene). rsc.orgresearchgate.net Improved synthesis of key labeled reagents. google.com |
| Cost & Accessibility | Extreme cost limits widespread practical use. rsc.org | New methods for isotope separation and enrichment. nih.gov Atom-economic synthetic transformations. researchgate.net |
Q & A
Basic Research Questions
Q. How is Acetone Semicarbazone- synthesized, and what are the key considerations for ensuring isotopic purity?
- Methodological Answer : The synthesis involves a condensation reaction between -labeled acetone and semicarbazide hydrochloride under mildly acidic conditions (pH 4–5). Key steps include:
- Precise stoichiometric control to avoid excess reactants, which can lead to byproducts like hydrazones.
- Recrystallization from ethanol-water mixtures to isolate the product and remove unreacted precursors.
- Isotopic purity validation via NMR spectroscopy, where the labeled carbonyl carbon (C=O) exhibits a distinct shift compared to non-labeled analogs. Mass spectrometry (MS) further confirms isotopic enrichment by analyzing the molecular ion peak (M) at m/z 116.13 (vs. 115.13 for unlabeled) .
Q. What spectroscopic methods are most effective for characterizing Acetone Semicarbazone-, and how do they differ from non-labeled analogs?
- Methodological Answer :
- NMR : The labeled carbonyl carbon (C=O) shows a characteristic downfield shift (~200–210 ppm) with splitting due to - coupling. Non-labeled analogs lack this isotopic signature .
- IR Spectroscopy : The C=O stretch (~1650–1700 cm) and N-H stretches (~3200–3300 cm) confirm semicarbazone formation. Isotopic labeling does not significantly alter IR peaks but can reduce signal overlap in complex mixtures .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns, with the -labeled compound showing a +1 Da shift in the molecular ion .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing Acetone Semicarbazone- to minimize side reactions and improve yield?
- Methodological Answer :
- Solvent Selection : Use aqueous ethanol (50–70%) to balance reactant solubility and minimize hydrolysis of semicarbazide. Avoid polar aprotic solvents (e.g., DMF), which may promote competing imine formation .
- pH Control : Maintain pH 4–5 using acetate buffers to protonate semicarbazide, enhancing nucleophilicity without destabilizing the acetone. Deviations beyond pH 6 risk decomposition of the semicarbazone .
- Temperature : Moderate heating (40–50°C) accelerates the reaction while avoiding thermal degradation. Kinetic studies (e.g., iodination of acetone ) suggest pseudo-first-order conditions with excess acetone to drive the reaction .
Q. What advanced structural elucidation techniques are critical for confirming the molecular configuration of Acetone Semicarbazone-, and how are they applied?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction resolves the planar geometry of the semicarbazone moiety and confirms the anti configuration of the acetone-derived isopropylidene group. Data collection parameters (e.g., Cu-Kα radiation, 100 K) minimize thermal motion artifacts .
- Solid-State NMR : Cross-polarization magic-angle spinning (CP/MAS) NMR provides crystallographic agreement by correlating chemical shifts with hydrogen-bonding networks in the lattice .
- Isotopic Tracing : Isotopic dilution experiments with -acetone validate labeling efficiency and rule out isotopic scrambling during synthesis .
Q. How do solvent polarity and temperature affect the stability and purification of Acetone Semicarbazone-?
- Methodological Answer :
- Solvent Polarity : High-polarity solvents (e.g., DMSO) destabilize semicarbazones via solvation of the hydrazone group, leading to decomposition. Ethanol-water mixtures (3:1 v/v) are optimal for recrystallization, yielding >95% purity .
- Temperature Effects : Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C. Storage below 25°C in desiccated conditions prevents hygroscopic degradation. Critical temperature data for acetone-water systems inform solvent selection for high-temperature reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
